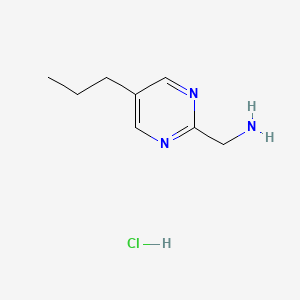
(5-Propylpyrimidin-2-YL)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Propylpyrimidin-2-YL)methanamine hydrochloride is a chemical compound with the molecular formula C8H14ClN3 and a molecular weight of 187.67 g/mol . This compound is a derivative of pyrimidine, a six-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are known for their diverse biological activities and are widely used in drug discovery and development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Propylpyrimidin-2-YL)methanamine hydrochloride typically involves the reaction of 5-propylpyrimidine with methanamine in the presence of hydrochloric acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may include steps such as purification, crystallization, and drying to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
(5-Propylpyrimidin-2-YL)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions may result in various substituted derivatives .
Applications De Recherche Scientifique
(5-Propylpyrimidin-2-YL)methanamine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of other heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of various chemical products and intermediates
Mécanisme D'action
The mechanism of action of (5-Propylpyrimidin-2-YL)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Methylpyridin-2-YL)methanamine: A similar compound with a methyl group instead of a propyl group.
2-(Pyridin-2-yl)pyrimidine: Another pyrimidine derivative with a pyridine ring attached
Uniqueness
(5-Propylpyrimidin-2-YL)methanamine hydrochloride is unique due to its specific structural features, such as the propyl group attached to the pyrimidine ring. This structural uniqueness may contribute to its distinct biological activities and chemical properties compared to other similar compounds .
Propriétés
Numéro CAS |
1196145-36-4 |
|---|---|
Formule moléculaire |
C8H14ClN3 |
Poids moléculaire |
187.67 g/mol |
Nom IUPAC |
(5-propylpyrimidin-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H13N3.ClH/c1-2-3-7-5-10-8(4-9)11-6-7;/h5-6H,2-4,9H2,1H3;1H |
Clé InChI |
ZTRZZWPVUKGQQQ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CN=C(N=C1)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















